Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C10H18ClNO4 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-13-9(12)8-7-11-4-3-10(8)14-5-6-15-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
ZYPLORVUFFCRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCC12OCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride typically involves:
- Construction of the spirocyclic framework via ring-closing reactions or cyclization strategies.
- Introduction of the ethyl carboxylate group at the 6-position.
- Conversion of the free base to the hydrochloride salt for stability and handling.
Reported Synthetic Routes
Cyclization via Nucleophilic Substitution and Ring Closure
A common method involves starting from a precursor containing a nitrogen and oxygen functionalities arranged to allow intramolecular cyclization. For example, a compound with an amino alcohol or amino ether moiety undergoes cyclization under basic or acidic conditions to form the 1,4-dioxa-8-azaspiro ring system.
- Step 1: Formation of the spiro ring by intramolecular nucleophilic attack of an oxygen atom on a suitable electrophilic center (e.g., halide or activated carbonyl).
- Step 2: Introduction of the ethyl carboxylate group via esterification or alkylation of a carboxylic acid or acid derivative.
- Step 3: Purification of the free base compound.
Esterification and Salt Formation
- The free base ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate is reacted with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ethyl acetate) to form the hydrochloride salt.
- This step improves the compound's stability, crystallinity, and solubility profile.
Specific Patent-Based Method (US20120225877A1)
The patent US20120225877A1 describes a process for substituted 1,4-dioxa-8-azaspiro[4.5]decanes, which includes the preparation of ethyl 1,4-dioxa-8-azaspiro[4.5]decane derivatives useful as fungicides. Key points from the patent include:
- Use of potassium carbonate as a base to facilitate nucleophilic substitution reactions.
- Employing solvents such as toluene or N-methylpyrrolidone for optimal reaction conditions.
- Stirring and temperature control to promote efficient cyclization.
- The final hydrochloride salt is obtained by treatment with HCl gas or hydrochloric acid solutions.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Amino alcohol precursor, base (K2CO3) | Formation of spiro ring | Mild heating, inert atmosphere |
| Esterification | Ethyl chloroformate or equivalent | Introduction of ethyl carboxylate group | Controlled temperature |
| Salt formation | HCl gas or HCl in solvent | Formation of hydrochloride salt | Room temperature to mild heat |
| Purification | Crystallization or recrystallization | Purity enhancement | Use of ethyl acetate or ethanol |
Analytical Characterization
- NMR (Nuclear Magnetic Resonance): Confirms the spirocyclic structure and ester functionality.
- Mass Spectrometry: Confirms molecular weight and identity.
- Melting Point: Used to confirm hydrochloride salt formation.
- HPLC (High Performance Liquid Chromatography): Assesses purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride is a chemical compound featuring a unique spirocyclic structure with dioxane and azaspiro frameworks. It has a molecular weight of approximately 215.25 g/mol. The compound is utilized in scientific research because of its unique structural properties and potential biological activities.
Scientific Research Applications
- Medicinal Chemistry and Pharmacology Its unique structure allows it to serve as a lead compound for developing new drugs targeting pain management or inflammation.
- Interaction studies These studies focus on its binding affinity to various biological targets, including receptors and enzymes involved in pain pathways. These studies are essential for understanding how the compound interacts at a molecular level with biological systems, which can inform potential therapeutic applications.
- Synthesis of Derivatives The chemical behavior of this compound can be analyzed through reactions typical of compounds containing dioxane and azaspiro structures. It can undergo hydrolysis, esterification, and nucleophilic substitution reactions due to the presence of ester and amine functional groups. These reactions are crucial for synthesizing derivatives that may enhance its biological activity or modify its properties for specific applications.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Physicochemical Properties
- NMR data : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 8.86 (br s, NH₂⁺), 3.93 (s, dioxane protons), and 1.84 (m, spirocyclic CH₂) .
- Elemental analysis : Matches theoretical values (C: 46.63% vs. 46.80% calc.; N: 7.14% vs. 7.80% calc.) .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Structural Modifications :
- Replacement of the azaspiro nitrogen with sulfur (e.g., 1-thia analogs) reduces polarity and alters reactivity .
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral spiroethers .
Synthetic Efficiency :
- Microwave synthesis achieves higher yields (97%) than conventional chromatography-based methods (41%) .
Pharmacological Relevance :
- The azaspiro nitrogen is critical for binding to enzymatic targets like ALDH1A1 , whereas sulfur-containing analogs lack reported bioactivity .
Research Findings and Data
Notable Contrasts:
- Antitubercular activity: The non-azaspiro derivative (Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) shows moderate activity, while the azaspiro-hydrochloride form is prioritized for cancer research .
- Catalytic utility : The hydrochloride salt’s stability enables its use in palladium-mediated cross-coupling reactions (95% yield in amination) , unlike sulfur analogs.
Biological Activity
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a dioxane and an azaspiro framework. Its molecular formula is with a molecular weight of approximately 251.71 g/mol. The compound exhibits a density of 1.19 g/cm³ and a boiling point of 314.8ºC at 760 mmHg, indicating its stability under standard conditions.
This compound has been studied for its interactions with various biological targets. Notably, it has shown promise as a ligand for sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection. For instance, derivatives of this compound have demonstrated high affinity for σ1 receptors with binding affinities in the nanomolar range (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors .
Pharmacological Applications
The compound's potential applications span several therapeutic areas:
- Pain Management : Its ability to interact with sigma receptors suggests that it may be effective in managing pain through modulation of pain pathways.
- Neuropharmacology : Given its binding properties, it may also play a role in neuroprotective strategies against neurodegenerative diseases.
- Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against multidrug-resistant strains, showing promising results in inhibiting bacterial topoisomerases, which are critical for bacterial DNA replication .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The synthesis pathway may include hydrolysis, esterification, and nucleophilic substitution reactions due to the presence of ester and amine functional groups.
Notable Derivatives
Several derivatives have been synthesized to enhance the biological activity of the parent compound:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | 51787-77-0 | Variation in carboxylate position |
| Ethyl 8-Methyl-1,4-dioxa-spiro[4,5]decane | 24730-88-9 | Methyl substitution on the spiro ring |
These derivatives highlight the versatility of the dioxaspiro framework while emphasizing how modifications can influence biological activities and applications.
Case Studies and Research Findings
Research has shown that ethyl 1,4-dioxa-8-azaspiro[4.5]decane derivatives possess significant pharmacological activities:
- Pain Modulation : In vitro studies have indicated that these compounds can effectively modulate pain pathways by acting on sigma receptors.
- Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited potent antibacterial activity against both multidrug-resistant (MDR) and non-MDR strains of Acinetobacter baumannii and other Gram-positive bacteria, showcasing their potential as therapeutic agents against infections .
- Neuroprotective Effects : Preliminary studies suggest that these compounds may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.
Q & A
Basic: What are the optimized synthetic routes for Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves ketalization of 4-piperidone derivatives followed by esterification. For example, 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) serves as a precursor, with subsequent carboxylation using ethyl chloroformate under basic conditions. A reported procedure achieved a 52% yield via nucleophilic substitution in anhydrous THF, followed by hydrochloride salt formation . Purification can leverage the compound’s boiling point (108–110°C at 26 mmHg) via vacuum distillation or recrystallization from ethanol/ether mixtures. Purity validation requires HPLC (C18 columns, acetonitrile/water mobile phase) and elemental analysis .
Basic: Which spectroscopic techniques are critical for characterizing this spiro compound, and what key data should be prioritized?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for the spirocyclic ether (δ 3.6–4.2 ppm for dioxane protons) and the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2). The azaspiro nitrogen’s environment can shift adjacent protons downfield .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C11H18ClNO4: theoretical m/z 264.1004, observed 264.1009) .
- IR : Validate ester carbonyl (C=O stretch ~1730 cm⁻¹) and ammonium hydrochloride (N–H stretch ~2500 cm⁻¹) .
Advanced: How does this compound function in enantioselective catalysis, and what ligand systems enhance its utility?
Methodological Answer:
The spirocyclic framework stabilizes transition metals in asymmetric reactions. For example, phosphoramidite ligands (e.g., (R,R)-Walphos) coordinate with copper to catalyze organometallic additions, achieving >90% enantiomeric excess (ee) in alkylation reactions. The rigid spiro structure minimizes steric hindrance, improving stereochemical control . Researchers should optimize ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (e.g., toluene for higher ee vs. THF for faster kinetics) .
Advanced: What strategies resolve contradictions in biological activity data for this compound in enzyme inhibition studies?
Methodological Answer:
Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH affecting protonation states). For example:
- PD-1/PD-L1 inhibition : Use surface plasmon resonance (SPR) to measure binding affinity (KD) at physiological pH 7.4, ensuring the hydrochloride salt is fully solubilized .
- Enzyme kinetics : Compare Lineweaver-Burk plots under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Cell-based assays : Normalize data to cytotoxicity controls (e.g., MTT assay) to exclude false positives from salt-induced stress .
Advanced: How can crystallographic data reconcile ambiguities in proposed spirocyclic conformations?
Methodological Answer:
Single-crystal X-ray diffraction is definitive for resolving chair vs. boat conformations in the dioxane ring. For instance:
- Crystal packing : Hydrogen-bonding networks (N–H⋯O) may stabilize specific conformers. Compare with DFT-optimized structures (B3LYP/6-31G*) to identify thermodynamic vs. kinetic products .
- Torsional angles : Measure C–O–C angles in the dioxane ring (expected ~110° for chair conformation). Discrepancies with NMR-derived NOE data may indicate dynamic equilibria in solution .
Basic: What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves (tested for HCl permeability) and flame-retardant lab coats. Inspect gloves for defects before use .
- Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity to prevent inhalation of hydrochloride vapors .
- Spill management : Neutralize spills with sodium bicarbonate, followed by absorption via vermiculite. Avoid water to prevent exothermic HCl release .
Advanced: What computational methods predict the solubility and stability of this compound in aqueous buffers?
Methodological Answer:
- COSMO-RS simulations : Predict logP values (experimental ~1.2) to optimize solvent mixtures for dissolution (e.g., 70:30 water/ethanol) .
- Molecular dynamics (MD) : Simulate hydrolysis rates of the ester group under acidic conditions (t1/2 ~24 hrs at pH 2) to guide storage (recommend pH 4–6, 4°C) .
- pKa estimation : Use MarvinSketch (ChemAxon) to calculate ammonium pKa (~8.5), ensuring protonation in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
